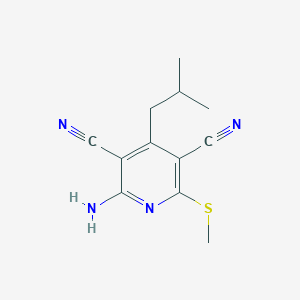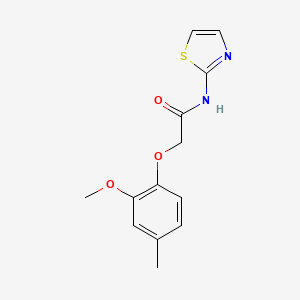![molecular formula C16H15N3O2S B5022207 1-(4-methylphenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione](/img/structure/B5022207.png)
1-(4-methylphenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methylphenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione, also known as MPTP, is a chemical compound that has been studied extensively in scientific research. It was first synthesized in the 1970s as a potential pesticide, but its neurotoxic effects were discovered soon after. Since then, MPTP has been used as a tool in the study of Parkinson's disease and other neurological disorders.
作用機序
1-(4-methylphenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione is converted into a toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons, where it inhibits mitochondrial respiration and leads to cell death.
Biochemical and Physiological Effects:
This compound causes a rapid and selective destruction of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This results in symptoms that mimic Parkinson's disease, including tremors, rigidity, and bradykinesia.
実験室実験の利点と制限
One advantage of using 1-(4-methylphenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione in lab experiments is that it produces a rapid and selective destruction of dopaminergic neurons, making it a valuable tool for studying the mechanisms of Parkinson's disease. However, one limitation is that the effects of this compound are acute and do not fully mimic the chronic and progressive nature of the disease.
将来の方向性
There are several potential future directions for research on 1-(4-methylphenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione and its use in studying Parkinson's disease. One area of focus is on developing new treatments that can slow or halt the progression of the disease. Another area of focus is on identifying biomarkers that can be used to diagnose the disease earlier and track its progression. Additionally, researchers are exploring the use of this compound in studying other neurological disorders, such as Alzheimer's disease and Huntington's disease.
合成法
1-(4-methylphenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione is typically synthesized through a multi-step process that involves the reaction of 4-methyl-2-pyrimidinethiol with 1-(4-methylphenyl)-2-nitropropene. The resulting intermediate is then reduced to this compound using hydrogen gas and a palladium catalyst.
科学的研究の応用
1-(4-methylphenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione has been widely used in scientific research as a tool to study Parkinson's disease. When this compound is administered to animals, it causes a rapid and selective destruction of dopaminergic neurons in the substantia nigra, leading to symptoms that mimic Parkinson's disease. This makes it a valuable tool for studying the mechanisms of the disease and testing potential treatments.
特性
IUPAC Name |
1-(4-methylphenyl)-3-(4-methylpyrimidin-2-yl)sulfanylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-10-3-5-12(6-4-10)19-14(20)9-13(15(19)21)22-16-17-8-7-11(2)18-16/h3-8,13H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIQIXPIYCSQFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201475 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5022138.png)
![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B5022144.png)

![1-(methylsulfonyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5022155.png)
![4-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5022161.png)
![1-(4-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B5022169.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5022177.png)
![N'-[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]isonicotinohydrazide](/img/structure/B5022183.png)
![N-[2-oxo-2-phenyl-1-(2-pyrimidinylamino)ethyl]benzamide](/img/structure/B5022190.png)
![methyl 4-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)benzoate](/img/structure/B5022191.png)
![N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B5022222.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(3,4-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5022229.png)